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Introduction
Dichlobenil (2,6-dichlorobenzonitrile) is a broad-spectrum herbicide used to control annual and

perennial weeds in a variety of agricultural and non-agricultural settings.[1][2] Its mode of

action in plants is the inhibition of cellulose biosynthesis, which disrupts cell wall formation and

leads to cessation of growth.[3][4] While effective as a herbicide, a thorough understanding of

its toxicological profile in non-target organisms, particularly mammals, is crucial for assessing

its safety and potential risks to human health and the environment. This technical guide

provides a comprehensive overview of the toxicological data for Dichlobenil, including detailed

summaries of key studies, experimental methodologies, and an exploration of its metabolic fate

and mechanisms of toxicity.

Toxicokinetics and Metabolism
Following oral administration in rats, Dichlobenil is rapidly and extensively absorbed from the

gastrointestinal tract, with approximately 89% of the dose absorbed within 7 days.[1][5] It is

distributed to various tissues, with the highest concentrations found in the liver, kidney, and fat.

[1] Dichlobenil does not show a significant potential for accumulation in the body.[1] Excretion

is also rapid, primarily occurring through the urine and feces, with about 95% of the dose

eliminated within 24 hours.[5]
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The metabolism of Dichlobenil proceeds via two main pathways. The primary pathway

involves hydroxylation of the phenyl ring at the 3- or 4-position, followed by conjugation with

glucuronic acid or sulfate. A secondary pathway involves the replacement of a chlorine atom

with glutathione, which can be further metabolized.[1][5] The metabolic activation of

Dichlobenil, particularly in the olfactory mucosa, is mediated by cytochrome P450 (CYP)

enzymes.[6][7] This activation can lead to the formation of reactive metabolites that can bind to

cellular macromolecules, a process implicated in its tissue-specific toxicity.[6][7]
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Figure 1: Metabolic Activation and Toxicity Pathway of Dichlobenil.

Toxicological Profile
Acute Toxicity
Dichlobenil exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.

[2][5]
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Species Route LD50 / LC50 Reference

Rat Oral 3160 - 4250 mg/kg bw [2]

Rabbit Dermal >2000 mg/kg bw [2]

Rat Inhalation >3.2 mg/L [5]

Dichlobenil is not a skin or eye irritant and is not considered a skin sensitizer.[2]

Subchronic and Chronic Toxicity
Repeated exposure to Dichlobenil in subchronic and chronic studies has been shown to

primarily affect the liver and kidneys. In a 2-year feeding study in rats, observed effects

included decreased body weight, increased liver and kidney weights, and changes in blood

chemistry.[2][8] Similar effects on organ weights and liver changes were noted in a 2-year study

in dogs.[8] The No-Observed-Adverse-Effect Level (NOAEL) in a 2-year study in rats was 3.2

mg/kg bw/day, based on changes in clinical chemistry and gross pathology at higher doses.[5]

In a 1-year study in dogs, the overall NOAEL was 1.3 mg/kg bw/day based on liver toxicity

observed at higher doses.[5]

Carcinogenicity
The carcinogenic potential of Dichlobenil has been investigated in several studies. In a 2-year

study in rats, there was no significant increase in tumors at moderate to high doses, although

one statistical method suggested a possible increase at the highest dose.[2] The U.S.

Environmental Protection Agency (EPA) has classified Dichlobenil as a Group C, possible

human carcinogen.[2][9] However, other studies have concluded that there is no evidence of

carcinogenic action by Dichlobenil.[10] One study involving injections in mice showed an

increase in the frequency of lymphoma.[11]

Genotoxicity
Dichlobenil has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The

majority of studies have shown that Dichlobenil is not mutagenic.[2][8] However, one study did

indicate a possible increase in mutations.[2] Overall, Dichlobenil is not considered to possess

a significant genotoxic potential.[12]
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Assay System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium With and Without Negative [7]

In vitro

Chromosomal

Aberration

Mammalian Cells With and Without Negative [12]

In vivo

Micronucleus

Mouse Bone

Marrow
N/A Negative [12]

Reproductive and Developmental Toxicity
Reproductive toxicity studies have been conducted with Dichlobenil. In a two-generation study

in rats, effects such as infertility in some females were observed at moderate doses; however,

the study was not conducted according to standard guidelines.[2] In a prenatal developmental

toxicity study in rats, an increase in skeletal variations (supernumerary ribs) was observed in

offspring at high, maternally toxic doses.[12] In rabbits, Dichlobenil caused an increase in

unsuccessful pregnancies and an increased frequency of cleft palate in offspring at high doses.

[11] The NOAEL for reproductive toxicity in a two-generation rat study was 12 mg/kg bw/day,

the highest dose tested.[5] The developmental NOAEL in rats was 60 mg/kg/day, with the

LOAEL at 180 mg/kg/day based on a slight increase in supernumerary thoracic ribs.[12]

Ecotoxicity
Dichlobenil is moderately to highly toxic to aquatic insects.[2][8] It is slightly toxic to birds, with

acute oral LD50 values ranging from 683 mg/kg for bobwhite quail to over 2000 mg/kg for

mallard ducks.[2] Dichlobenil may chronically affect fish at levels as low as 0.33 ppm and

aquatic invertebrates at 0.75 ppm.[13] It has a soil half-life of about 60 days and has the

potential to contaminate groundwater due to its moderate mobility.[2]
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Organism Test Type Endpoint
Value (mg/L or
mg/kg)

Reference

Bobwhite Quail Acute Oral LD50 - 683 [2]

Mallard Duck Acute Oral LD50 - >2000 [2]

Fish (generic) Chronic NOEC 0.33 ppm [13]

Aquatic

Invertebrates

(generic)

Chronic NOEC 0.75 ppm [13]

Experimental Protocols
The toxicological evaluation of Dichlobenil has been conducted following internationally

recognized guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD). The following sections provide an overview of the

methodologies for key toxicity studies.

Chronic Toxicity Study (based on OECD Guideline 452)
A two-year combined chronic toxicity and carcinogenicity study in rats is a cornerstone for

assessing the long-term effects of Dichlobenil.

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of

males and females in each group (e.g., 50 per sex per group).

Dose Administration: Dichlobenil is administered in the diet at various concentrations (e.g.,

0, 50, 400, and 3200 ppm).[5]

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly.

Clinical Pathology: Blood and urine samples are collected at interim periods (e.g., 6, 12, 18,

and 24 months) for hematology and clinical chemistry analysis.

Pathology: At the end of the study (24 months), all animals are subjected to a full necropsy.

Organs are weighed, and tissues are collected for histopathological examination.
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Figure 2: General Workflow for a Chronic Toxicity Study.
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Two-Generation Reproduction Toxicity Study (based on
OECD Guideline 416)
This study is designed to assess the potential effects of Dichlobenil on reproductive function

and offspring development over two generations.[14][15]

Test System: Typically, Wistar rats are used.[12]

Dose Administration: Dichlobenil is administered continuously in the diet to the parent (F0)

generation before mating, during mating, gestation, and lactation. The same dosing regimen

is continued for the first-generation (F1) offspring, which are then mated to produce the

second generation (F2).

Endpoints:

Parental: Mating performance, fertility, gestation length, parturition, and clinical signs of

toxicity.

Offspring: Viability, body weight, sex ratio, and developmental landmarks.

Pathology: At the end of the study, parental animals and selected offspring are necropsied,

and reproductive organs are examined histopathologically.

Developmental Toxicity Study (based on OECD
Guideline 414)
This study evaluates the potential for Dichlobenil to cause adverse effects on the developing

embryo and fetus.

Test System: Pregnant rats or rabbits are used.

Dose Administration: Dichlobenil is administered daily by gavage to pregnant females

during the period of organogenesis.

Observations: Maternal animals are observed for clinical signs of toxicity, and body weight

and food consumption are monitored.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1670455?utm_src=pdf-body
https://www.oecd.org/en/publications/test-no-416-two-generation-reproduction-toxicity_9789264070868-en.html
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91012W7C.TXT
https://www.benchchem.com/product/b1670455?utm_src=pdf-body
https://www.benchchem.com/product/b1670455?utm_src=pdf-body
https://www.benchchem.com/product/b1670455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fetal Examination: Shortly before natural delivery, the dams are euthanized, and the uterine

contents are examined. Fetuses are weighed, sexed, and examined for external, visceral,

and skeletal abnormalities.

Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471): This in vitro test uses

various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

The assay is conducted with and without an exogenous metabolic activation system (S9 mix)

to mimic mammalian metabolism.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay

assesses the potential of Dichlobenil to induce structural chromosomal damage in cultured

mammalian cells, again with and without metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This test is

conducted in rodents (usually mice or rats) to detect chromosomal damage or damage to the

mitotic apparatus in bone marrow cells.

Safety Data and Regulatory Status
The Acceptable Daily Intake (ADI) for Dichlobenil has been established by the Joint

FAO/WHO Meeting on Pesticide Residues (JMPR) at 0-0.01 mg/kg bw.[1] This value is based

on the overall NOAEL of 1.3 mg/kg bw per day from 1- and 2-year dietary studies in dogs, with

a 100-fold safety factor applied.[5] The U.S. EPA has also established a chronic reference dose

(cRfD) for Dichlobenil. The regulatory status of Dichlobenil varies by country, with its use

being restricted or banned in some regions due to environmental concerns, particularly the

potential for groundwater contamination by its persistent metabolite, 2,6-dichlorobenzamide

(BAM).[11]

Conclusion
Dichlobenil exhibits low acute toxicity but can induce effects on the liver and kidneys following

prolonged exposure. While generally not genotoxic, it is classified as a possible human

carcinogen by the U.S. EPA, although evidence is not conclusive. Developmental and

reproductive toxicity have been observed, typically at maternally toxic doses. The primary

toxicological concern in mammals appears to be related to the metabolic activation of
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Dichlobenil by cytochrome P450 enzymes, leading to the formation of reactive metabolites

that can cause tissue-specific damage, notably in the olfactory mucosa. The established ADI

provides a health-protective limit for chronic dietary exposure. This comprehensive toxicological

profile is essential for conducting informed risk assessments and ensuring the safe use of

Dichlobenil-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Dichlobenil: A Comprehensive Toxicological Profile and
Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670455#toxicological-profile-and-safety-data-for-
dichlobenil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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